molecular formula C16H12Cl2N2O2 B2844371 (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one CAS No. 303996-97-6

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one

Cat. No. B2844371
M. Wt: 335.18
InChI Key: WSFDVVJXFPOMOX-CYVLTUHYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one is a compound that may be related to the broader class of benzimidazole and indolone derivatives, known for their versatile applications in organic chemistry and materials science. Research on similar compounds has focused on their synthesis, structural, and spectroscopic analysis, highlighting their potential in creating novel materials and pharmaceuticals. For example, studies have shown extensive structural and spectroscopic analyses of benzimidazole derivatives, providing insights into their stability and interactions at the molecular level, which could be relevant to understanding the properties and applications of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one (Saral, Özdamar, & Uçar, 2017).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of similar compounds suggests potential applications in optoelectronics and as functional materials. For instance, the synthesis and characterization of zinc(II) complexes derived from related compounds have been explored, revealing insights into their thermal stability, processability, and luminescent properties. These properties indicate potential uses in the development of new luminescent materials and in the field of molecular electronics (Barberis & Mikroyannidis, 2006).

Antimitotic Agents and Tubulin Inhibitors

Furthermore, derivatives of indoles, closely related to the chemical structure of interest, have been investigated for their biological activities, particularly as antimitotic agents and tubulin inhibitors. These compounds have shown significant antiproliferative activity against cancer cells by targeting the colchicine binding site on tubulin, leading to apoptotic cell death. This research avenue suggests that (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one could also be explored for potential antitumor properties or as a lead compound in the development of new cancer therapies (Romagnoli et al., 2008).

Safety And Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-22-19-15-12-4-2-3-5-14(12)20(16(15)21)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDVVJXFPOMOX-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one

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